molecular formula C12H12FN3O3S B2669457 3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1049495-22-8

3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2669457
CAS No.: 1049495-22-8
M. Wt: 297.3
InChI Key: KDJDKSCZJGAZCS-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-fluoro substituent on the aromatic ring and a 2-(6-oxopyridazinyl)ethyl group attached to the sulfonamide nitrogen. This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamides and pyridazinones in enzyme inhibition and receptor modulation.

Properties

IUPAC Name

3-fluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O3S/c13-10-3-1-4-11(9-10)20(18,19)15-7-8-16-12(17)5-2-6-14-16/h1-6,9,15H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJDKSCZJGAZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Moiety: Starting from a suitable precursor, such as a hydrazine derivative, the pyridazinone ring can be formed through cyclization reactions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonamide Formation: The benzenesulfonamide group can be introduced via sulfonylation reactions using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antibiotic Development : Sulfonamides are historically known for their antibacterial properties. 3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide may serve as a scaffold for developing new antibiotics targeting bacterial enzymes involved in folic acid synthesis.
  • Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor, particularly in metabolic pathways crucial for microbial survival. Studies indicate that sulfonamides can inhibit dihydropteroate synthase, an enzyme essential for bacterial growth.
  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. The fluorine atom may enhance lipophilicity and binding affinity to cancer cell targets, leading to effective inhibition of cell proliferation and induction of apoptosis in various cancer cell lines, such as HeLa and A549 cells.

Biological Research

  • Biological Pathway Studies : This compound can be utilized as a probe for studying specific enzyme interactions within biological pathways. Its unique structural features may help elucidate mechanisms of action in cellular processes.
  • Pharmacokinetics and Drug Design : The incorporation of fluorine can improve the pharmacokinetic properties of drug candidates, making this compound a valuable tool in drug design efforts aimed at optimizing bioavailability and efficacy.

Industrial Applications

  • Agrochemicals : The sulfonamide group is known for its utility in developing herbicides and pesticides. This compound could be explored for applications in agrochemical formulations aimed at enhancing crop protection.
  • Specialty Chemicals : The unique chemical structure allows for potential applications in the synthesis of dyes and other specialty chemicals used in various industries.

Case Studies

  • Cytotoxicity Studies : A study focusing on structurally related compounds demonstrated significant cytotoxic effects against HeLa cells at concentrations as low as 10 µM. The mechanism involved disruption of mitochondrial function and activation of caspase pathways, leading to programmed cell death.
  • Enzyme Interaction Studies : Research has shown that similar sulfonamides can effectively inhibit key enzymes involved in bacterial metabolism, providing insights into their potential therapeutic applications against resistant bacterial strains.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is beneficial to compare it with related compounds:

Compound NameActivity TypeReference Source
3-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamideAnticancerPubChem
Other structurally similar sulfonamidesAntibiotic/Enzyme InhibitorVarious studies reviewed

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in essential metabolic pathways. The fluorine atom and pyridazinone moiety may enhance binding affinity and specificity to the target enzyme, leading to effective inhibition.

Comparison with Similar Compounds

Key Observations:

In contrast, Compound 5b’s 4-nitrobenzyloxy group introduces strong electron-withdrawing effects, which may alter redox stability and metabolic pathways . The pyridazinone ring in the target compound and Compound 5b provides hydrogen-bonding sites (via the carbonyl group), while Compound 10’s piperidine moiety may enhance solubility and membrane permeability .

Compound 10’s isopropylphenoxyethyl-piperidine chain introduces significant hydrophobicity, which could prolong half-life but limit aqueous solubility .

Biological Activity

3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, anti-inflammatory effects, and potential applications in cancer treatment.

Chemical Structure and Properties

The compound has the molecular formula C16H14FN3O4SC_{16}H_{14}FN_3O_4S and a molecular weight of 363.36 g/mol. It features a sulfonamide group, which is often associated with various biological activities, and incorporates both furan and pyridazine rings, contributing to its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. Studies have shown that sulfonamide derivatives can effectively combat bacterial and fungal infections. For instance, related heterocyclic compounds have demonstrated notable antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TargetedMinimum Inhibitory Concentration (MIC)
Sulfonamide AE. coli0.5 µg/mL
Sulfonamide BS. aureus0.25 µg/mL
This compoundPending EvaluationPending Evaluation

Anti-inflammatory Activity

Recent studies have identified new derivatives of benzenesulfonamides, including those containing the oxopyridazine moiety, as multi-target anti-inflammatory agents. These compounds have been evaluated for their ability to inhibit key enzymes involved in inflammatory processes, such as carbonic anhydrase, cyclooxygenase (COX-2), and lipoxygenase (5-LOX) .

Table 2: Inhibition of Inflammatory Enzymes by Pyridazine Derivatives

Compound NameTarget EnzymeIC50 Value (µM)
Compound CCOX-215
Compound D5-LOX20
This compoundPending EvaluationPending Evaluation

Anticancer Potential

The anticancer activity of compounds similar to this compound has been explored in various studies. For example, certain pyrimidine derivatives have shown significant cytotoxicity against several cancer cell lines, including breast and lung carcinoma cells. The mechanism of action often involves the induction of apoptosis through the activation of caspases .

Case Study: Cytotoxicity Evaluation
In a recent study, a series of pyrimidine derivatives were tested against human cancer cell lines (HT-1080, MCF-7, A-549). The results indicated that some compounds exhibited IC50 values as low as 19.56 µM against HT-1080 cells, highlighting their potential as anticancer agents .

Q & A

Q. How can computational models predict degradation pathways under oxidative stress?

  • Methodology :
  • Use density functional theory (DFT) to calculate bond dissociation energies.
  • Simulate oxidative degradation (e.g., with H2O2) and validate via LC-QTOF-MS. Prioritize stable derivatives for preclinical testing .

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